molecular formula C12H8ClF B14414759 1,1'-Biphenyl, 3-chloro-4'-fluoro- CAS No. 80254-79-1

1,1'-Biphenyl, 3-chloro-4'-fluoro-

Cat. No.: B14414759
CAS No.: 80254-79-1
M. Wt: 206.64 g/mol
InChI Key: WCKTVTBPFMCTRT-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3-chloro-4’-fluoro- is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the biphenyl structure. These substitutions can significantly alter the chemical and physical properties of the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-chloro-4’-fluoro- often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- undergoes various chemical reactions, including:

    Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

    Nitration: Nitric acid and sulfuric acid mixture.

Major Products:

    Halogenated Biphenyls: Products formed by the substitution of hydrogen atoms with halogens.

    Nitro Biphenyls: Products formed by the substitution of hydrogen atoms with nitro groups.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-fluoro- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic and nucleophilic substitution reactions, which can alter its chemical structure and properties. These reactions can affect the compound’s ability to interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

80254-79-1

Molecular Formula

C12H8ClF

Molecular Weight

206.64 g/mol

IUPAC Name

1-chloro-3-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H8ClF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H

InChI Key

WCKTVTBPFMCTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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